molecular formula C8H7BrF2O B2974242 Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- CAS No. 1255706-18-3

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-

Cat. No.: B2974242
CAS No.: 1255706-18-3
M. Wt: 237.044
InChI Key: MACLWDXHRYFAPX-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)-: is a chemical compound with the molecular formula C8H8BrF2O It is characterized by the presence of a bromine atom, two fluorine atoms, and a hydroxyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- typically involves the following steps:

    Hydroxylation: The hydroxyl group can be introduced through various methods, including the use of oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and fluorination processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- can be oxidized to form corresponding carbonyl compounds using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can undergo reduction reactions to form alcohols or other reduced products using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)

Major Products Formed

    Oxidation: Carbonyl compounds

    Reduction: Alcohols

    Substitution: Various substituted benzene derivatives

Scientific Research Applications

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity, leading to specific biological effects. The hydroxyl group can participate in hydrogen bonding and other interactions that modulate the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenemethanol, 4-bromo-alpha-(methyl)-
  • Benzenemethanol, 4-chloro-alpha-(difluoromethyl)-
  • Benzenemethanol, 4-bromo-alpha-(trifluoromethyl)-

Uniqueness

Benzenemethanol, 4-bromo-alpha-(difluoromethyl)-, (alphaR)- is unique due to the specific arrangement of bromine and difluoromethyl groups, which confer distinct chemical and biological properties. The presence of the (alphaR) configuration adds to its stereochemical complexity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(1R)-1-(4-bromophenyl)-2,2-difluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrF2O/c9-6-3-1-5(2-4-6)7(12)8(10)11/h1-4,7-8,12H/t7-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACLWDXHRYFAPX-SSDOTTSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(F)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@H](C(F)F)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound was prepared from 1-(4-bromo-phenyl)-2,2-difluoro-ethanone (1.6 g) (for synthesis, e.g.: G. K. Prakash et al; Journal of Fluorine Chemistry; 112; 2001; p 357) by standard reduction with NaBH4 (0.515 g) in THF (20 ml) at RT and 2 h reaction time as colorless oil (1.23 g). MS (m/e)=236 [MH+].
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.515 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
oil
Quantity
1.23 g
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.